molecular formula C13H14O5 B12859321 Methyl (2E)-4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoate

Methyl (2E)-4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoate

Cat. No.: B12859321
M. Wt: 250.25 g/mol
InChI Key: HWFBZCHUTWPZIH-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2E)-4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoate is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a but-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoate typically involves the reaction of 3,4-dimethoxybenzaldehyde with methyl acetoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde and the ester react in the presence of a base such as piperidine or pyridine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure the reaction proceeds efficiently and safely.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2E)-4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Methyl (2E)-4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoate: shares similarities with other compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the dimethoxyphenyl group and the but-2-enoate moiety. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

methyl (E)-4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate

InChI

InChI=1S/C13H14O5/c1-16-11-6-4-9(8-12(11)17-2)10(14)5-7-13(15)18-3/h4-8H,1-3H3/b7-5+

InChI Key

HWFBZCHUTWPZIH-FNORWQNLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C(=O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC(=O)OC)OC

Origin of Product

United States

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